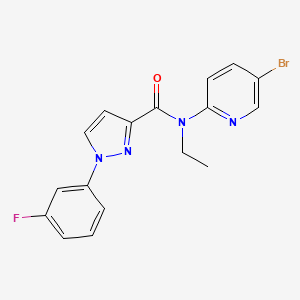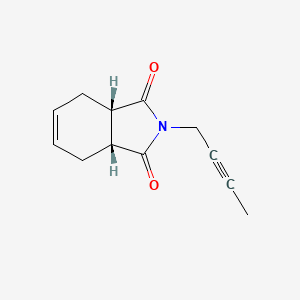
(3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindoles and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
(3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has shown potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry. This compound has been shown to have anticancer activity and could be used in the development of new cancer drugs. It has also been shown to have antiviral activity and could be used in the development of new antiviral drugs. Another application is in the field of materials science. This compound has been used in the synthesis of new materials with potential applications in electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of (3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of viruses in vitro. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione in lab experiments is its potential applications in various fields of scientific research. Another advantage is its relatively easy synthesis method. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on (3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione. One direction is to further investigate its potential applications in medicinal chemistry and materials science. Another direction is to study its mechanism of action and biochemical and physiological effects in more detail. Additionally, future research could focus on developing more efficient synthesis methods and exploring the potential of this compound in combination with other drugs.
Métodos De Síntesis
The synthesis of (3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been achieved using different methods. One of the methods involves the reaction between 3-bromo-1-butene and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a palladium catalyst. Another method involves the reaction between 3-bromo-1-butene and 3,4-dihydroisoquinoline-1-carboxylic acid in the presence of a copper catalyst. Both methods have been successful in synthesizing the desired compound.
Propiedades
IUPAC Name |
(3aS,7aR)-2-but-2-ynyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-5,9-10H,6-8H2,1H3/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKXAXVOZSPNU-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C2CC=CCC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C(=O)[C@@H]2CC=CC[C@@H]2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)
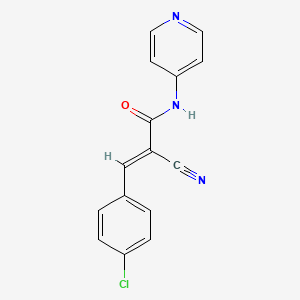

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
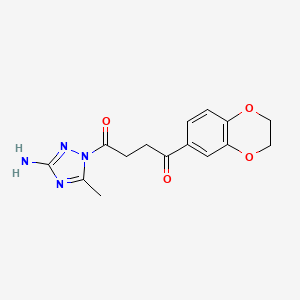
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)
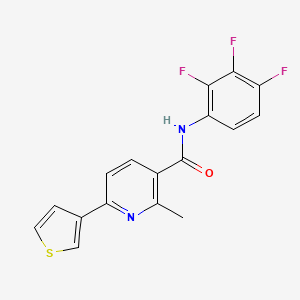
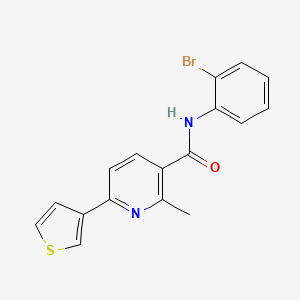
![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
